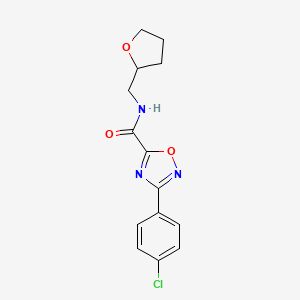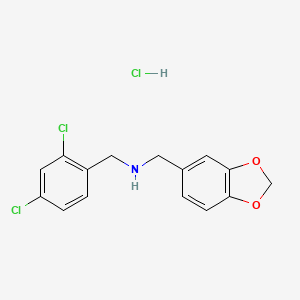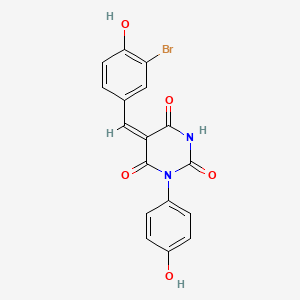![molecular formula C17H19N5O B5349682 N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide](/img/structure/B5349682.png)
N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide, also known as DMTPB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTPB belongs to the class of pyrimidine-based compounds and is synthesized through a multistep process involving several chemical reactions.
Mecanismo De Acción
The exact mechanism of action of N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the activation of NF-κB and the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antiviral activity by inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antiviral activity by inhibiting viral replication. In vivo studies have shown that this compound exhibits potent anticancer activity without causing significant toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide has several advantages for lab experiments, including its potent anticancer, anti-inflammatory, and antiviral activity. This compound is also relatively easy to synthesize and has a high purity level. However, this compound has several limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide. One potential direction is to investigate the use of this compound as a combination therapy with other anticancer agents. Another potential direction is to investigate the use of this compound as a topical anti-inflammatory agent. Additionally, further studies are needed to investigate the potential toxicity of this compound and its long-term effects on human health.
Métodos De Síntesis
N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide is synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-phenylbutan-1-amine with ethyl 2-bromoacetate to form ethyl 2-(2-phenylbutanamido)acetate. The second step involves the reaction of ethyl 2-(2-phenylbutanamido)acetate with hydrazine hydrate to form 2-(2-phenylbutanamido)acetic acid hydrazide. The third step involves the reaction of 2-(2-phenylbutanamido)acetic acid hydrazide with 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide has several potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antiviral agent. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antiviral activity against several viruses, including influenza virus and herpes simplex virus.
Propiedades
IUPAC Name |
N-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-4-14(13-8-6-5-7-9-13)15(23)19-16-20-17-18-11(2)10-12(3)22(17)21-16/h5-10,14H,4H2,1-3H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYNTYUIHVAIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NN3C(=CC(=NC3=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5349603.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5349604.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-isonicotinoylpiperidine-4-carboxylic acid](/img/structure/B5349613.png)
![(3S*,5R*)-1-(3-hydroxybenzyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349620.png)
![ethyl 4-{[4-(3-hydroxy-3-methylbutyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5349622.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5349634.png)


![2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine](/img/structure/B5349660.png)

![[1-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5349676.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5349694.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5349695.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349703.png)